molecular formula C24H32N4O2 B2679315 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 899729-27-2

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Cat. No.: B2679315
CAS No.: 899729-27-2
M. Wt: 408.546
InChI Key: NZUFZEKIJKUPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Intermediate: The initial step could involve the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Oxalamide Formation: The intermediate is then reacted with 2,4-dimethylphenyl isocyanate under controlled conditions to form the final oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential pharmacological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)acetamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)urea

Uniqueness

What sets N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide apart from similar compounds is its specific oxalamide functional group, which can impart unique chemical and biological properties.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Compound Overview

  • IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4-dimethylphenyl)oxamide
  • Molecular Formula : C24H32N4O2
  • Molecular Weight : 408.546 g/mol
  • CAS Number : 899729-27-2

The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are known to contribute to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
  • Oxalamide Formation : Reacting the intermediate with oxalyl chloride to form the oxalamide linkage.
  • Final Coupling : Combining the dimethylaminophenyl and 2,4-dimethylphenyl groups to complete the synthesis.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Analgesic Properties : Potential use in pain relief has been suggested due to its ability to modulate pain pathways.
  • Anti-inflammatory Effects : The compound may reduce inflammation through various mechanisms, possibly involving inhibition of pro-inflammatory cytokines.
  • Anticonvulsant Activity : Related compounds have shown promise in seizure models, indicating potential neuroprotective effects.

Research continues to explore how this compound interacts with biological targets such as receptors or enzymes. Its structural components suggest that it may influence neurotransmitter systems, particularly those involving GABAergic pathways, which are critical in seizure control and anxiety modulation.

Case Studies and Research Findings

A review of relevant literature highlights several studies focusing on similar compounds within the oxalamide class:

  • Anticonvulsant Screening :
    • A study evaluated various oxalamide derivatives for anticonvulsant activity using models such as maximal electroshock-induced seizures (MES). Compounds with similar structures demonstrated enhanced lipophilicity and significant blood-brain barrier penetration .
    CompoundActivityModel Used
    Oxalamide AEffectiveMES
    Oxalamide BModeratePentylenetetrazole
    N1 CompoundPromisingPending Evaluation
  • Inflammation Studies :
    • In vitro assays showed that certain derivatives could inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory potential .
  • Analgesic Research :
    • Preliminary data indicates that compounds with similar pharmacophores exhibit analgesic effects in animal models through modulation of opioid receptors .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-7-12-21(18(2)15-17)26-24(30)23(29)25-16-22(28-13-5-6-14-28)19-8-10-20(11-9-19)27(3)4/h7-12,15,22H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUFZEKIJKUPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.